molecular formula C12H10O4 B8461553 1,3-Dihydroxy-2-naphthoic acid methyl ester

1,3-Dihydroxy-2-naphthoic acid methyl ester

Cat. No. B8461553
M. Wt: 218.20 g/mol
InChI Key: XCJCZZHXBIBIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroxy-2-naphthoic acid methyl ester is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dihydroxy-2-naphthoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydroxy-2-naphthoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 1,3-dihydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-16-12(15)10-9(13)6-7-4-2-3-5-8(7)11(10)14/h2-6,13-14H,1H3

InChI Key

XCJCZZHXBIBIHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,3-dihydroxynaphthalene (480 mg, 3.00 mmol) and potassium bicarbonate (750 mg, 7.5 mmol) in glycerol (1 mL) was heated under 1 atmosphere of CO2 to 115° C. for 5 hours then poured into 0.5M HCl (20 mL) and extracted with diethyl ether (3×5 mL). The combined ether layers were washed with brine (1×5 mL), dried (MgSO4) and filtered. This solution was then treated with a solution of diazomethane in diethyl ether until bubbling ceased. The ether was removed under reduced pressure and purified on silica gel eluting with 20% ethyl acetate/hexanes to provide (75 mg, 11%).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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